molecular formula C7H13NO3 B2494509 Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate CAS No. 1779648-35-9

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B2494509
CAS No.: 1779648-35-9
M. Wt: 159.185
InChI Key: HCWVWXOBYCYALD-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is a versatile chemical building block designed for research applications in medicinal chemistry and drug discovery. It features an oxetane ring, a polar and three-dimensional structure that is highly valued for its ability to improve the physicochemical properties of drug candidates . The incorporation of oxetane motifs is a established strategy to fine-tune key parameters such as aqueous solubility, metabolic stability, and lipophilicity (LogP) in lead optimization campaigns . This compound serves as a critical synthetic intermediate for constructing more complex biologically active molecules. Researchers can utilize this ester in amidation or hydrolysis reactions, while the methylamino and oxetane groups make it a valuable precursor for synthesizing novel compounds targeting a range of diseases. Oxetane-containing structures have demonstrated significant potential in the development of inhibitors for various targets, including kinases and epigenetic enzymes, and are being explored for treatments in cancer, viral infections, and autoimmune disorders . As with all products of this nature, Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-6(7(9)10-2)5-3-11-4-5/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVWXOBYCYALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779648-35-9
Record name methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate typically involves the formation of the oxetane ring followed by functionalization. One common method is the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a 3-hydroxypropylamine derivative with a methylating agent can yield the desired oxetane compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of substituted oxetane derivatives.

Scientific Research Applications

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The strained oxetane ring can undergo ring-opening reactions

Biological Activity

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₃
  • SMILES : COC(=O)C(C1COC1)N
  • InChIKey : PEBXHAVHVOZWTQ-UHFFFAOYSA-N

The compound features an oxetane ring, which contributes to its unique chemical reactivity and interaction with biological targets. The methylamino group is also significant for its potential role in enzyme interactions.

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is believed to exert its effects through several mechanisms:

  • Enzyme Interaction : The structure allows for hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. This is particularly relevant in the context of enzyme-substrate interactions, where the compound can serve as a substrate or inhibitor.
  • Ring-Opening Reactions : The strained oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives that may possess distinct biological activities .

Antimicrobial Properties

Research indicates that methyl 2-(methylamino)-2-(oxetan-3-yl)acetate has shown potential antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation in various cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectsReference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerMCF-7, HepG2Reduced proliferation
Enzyme InteractionVarious enzymesModulation of activity

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate on cancer cell lines, concentrations up to 10 µM were tested. The results indicated minimal cytotoxicity across all tested lines, suggesting a favorable safety profile while maintaining efficacy in inhibiting cancer cell growth at lower concentrations .

Comparison with Similar Compounds

Impact of Substituents on Reactivity and Stability

  • Oxetane vs. Oxolane : Oxetane’s smaller ring size increases ring strain, enhancing reactivity in nucleophilic substitutions compared to oxolane (tetrahydrofuran) .
  • Amino Protection: Boc-protected derivatives (e.g., Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate) exhibit superior stability over free amino analogs, enabling controlled deprotection in multi-step syntheses .
  • Ester Groups : Methyl esters are more hydrolytically stable than ethyl or benzyl esters under physiological conditions, favoring their use in prodrug formulations .

Pharmacological Relevance

  • Bioavailability: The methylamino group in Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate improves solubility and bioavailability compared to bulkier analogs like benzyl esters .
  • Metabolic Stability : Oxetane-containing compounds demonstrate reduced hepatic clearance due to resistance to cytochrome P450 oxidation, a critical advantage in drug design .

Discrepancies and Limitations

  • Formula Conflicts: erroneously lists the molecular formula of Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate as C₉H₁₀F₃N₃O₃, likely due to mislabeling or contamination with trifluoromethyl groups. This article relies on calculated values (C₇H₁₁NO₃) for accuracy.
  • Data Gaps: Limited solubility and toxicity data for oxetane derivatives necessitate further preclinical studies .

Q & A

Q. Optimization Strategies :

  • Catalysts : Zinc oxide (ZnO) or palladium-based catalysts for selective coupling .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Purification : Column chromatography (ethyl acetate/hexanes gradients) or recrystallization for high purity .

Q. Example Protocol :

StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT85%95%
Oxetane CouplingOxetan-3-yl bromide, K₂CO₃, DMF, 60°C72%90%
DeprotectionTFA/DCM (1:1), 2h90%98%

Basic: How can the structural integrity and stereochemistry of Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate be confirmed?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–3.8 ppm (oxetane protons) and δ 2.8–3.0 ppm (methylamino protons) confirm core structure .
    • ¹³C NMR : Carbonyl resonance ~170 ppm (ester) and 75–80 ppm (oxetane carbons) .
  • X-ray Crystallography : Resolves stereochemistry; bond angles (e.g., C-O-C in oxetane: ~115°) and torsion angles validate spatial arrangement .
  • HPLC-MS : Retention time (~0.6–1.0 min under acidic conditions) and [M+H]⁺ ion (m/z ~188) confirm molecular weight .

Advanced: What strategies resolve contradictions in reported synthetic yields or by-product formation?

Answer:
Discrepancies often arise from:

  • Reagent Purity : Impure oxetan-3-yl precursors generate side-products (e.g., ring-opened derivatives). Use freshly distilled reagents .
  • Reaction Atmosphere : Moisture-sensitive steps (e.g., Boc deprotection) require anhydrous conditions; inert gas (N₂/Ar) improves reproducibility .
  • By-Product Mitigation :
    • Chromatography : Reverse-phase HPLC separates ester hydrolysis products .
    • Kinetic Control : Lower temperatures (0–5°C) reduce undesired dimerization .

Case Study : Patent EP4374877 reports 89% yield using flow microreactors vs. 72% in batch processes, highlighting reactor design’s role in minimizing side reactions .

Advanced: How can computational methods predict biological interactions of this compound?

Answer:

  • Molecular Docking : Simulate binding to targets (e.g., enzymes with oxetane-binding pockets). Software like AutoDock Vina identifies favorable poses .
  • QSAR Models : Correlate structural features (e.g., oxetane ring’s electron-rich nature) with activity. Use descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-target complexes; oxetane’s rigidity may enhance binding entropy .

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Basic: What are the documented physical/chemical properties influencing lab handling?

Answer:

  • Solubility : Soluble in DCM, THF; sparingly soluble in water. Use sonication for aqueous suspensions .
  • Stability : Degrades under strong acids/bases. Store at –20°C in inert atmosphere .
  • Hygroscopicity : Moderate; store with desiccants to prevent hydrolysis .

Q. Key Data :

PropertyValueMethodReference
Melting Point85–87°CDSC
logP1.2 ± 0.1Shake-flask
pKa (amine)8.3Potentiometry

Advanced: How does the oxetane ring affect pharmacokinetics in preclinical studies?

Answer:

  • Metabolic Stability : Oxetane resists oxidative metabolism (vs. THF), prolonging half-life .
  • Bioavailability : Enhanced membrane permeability due to balanced hydrophilicity (clogP ~1.2) .
  • Toxicity : Low hepatotoxicity in rodent models; monitor renal clearance due to ester hydrolysis .

Q. In Vivo Data :

ParameterResultModelReference
t₁/₂4.2 hRat (IV)
Cmax12 µMMouse (PO)

Advanced: What experimental designs assess pH/temperature-dependent reactivity?

Answer:

  • pH Studies : Incubate compound in buffers (pH 2–12) and monitor degradation via HPLC. Oxetane ring remains stable at pH 4–9 .
  • Thermal Analysis : TGA/DSC to determine decomposition onset (~150°C) .
  • Kinetic Profiling : Pseudo-first-order kinetics at elevated temperatures (40–60°C) to calculate activation energy .

Q. Design Example :

ConditionParameterOutcome
pH 2, 37°CHalf-life2 h (ester hydrolysis)
pH 7.4, 37°CHalf-life48 h
pH 10, 37°CHalf-life24 h (oxetane ring-opening)

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